molecular formula C10H7BrN2O2 B15330373 2-Amino-8-bromoquinoline-3-carboxylic acid

2-Amino-8-bromoquinoline-3-carboxylic acid

Katalognummer: B15330373
Molekulargewicht: 267.08 g/mol
InChI-Schlüssel: RQHKQLSKAZHWOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-8-bromoquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. The presence of both amino and carboxylic acid functional groups in this compound makes it a versatile intermediate for the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 2-Amino-8-bromoquinoline-3-carboxylic acid, can be achieved through several established protocols. Some of the common methods include:

    Skraup Synthesis: This method involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Doebner-Von Miller Synthesis: This involves the reaction of aniline with α,β-unsaturated carbonyl compounds.

    Pfitzinger Reaction: This method involves the reaction of isatin with ketones in the presence of a base.

    Friedländer Synthesis: This involves the condensation of 2-aminobenzaldehyde with ketones or aldehydes.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above-mentioned synthetic routes, optimized for yield and purity. The choice of method depends on factors such as availability of starting materials, cost, and environmental considerations.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-8-bromoquinoline-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Nitroquinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Aminoquinoline, thioquinoline, and alkoxyquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-8-bromoquinoline-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Amino-8-bromoquinoline-3-carboxylic acid involves its interaction with various molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The bromine atom can also participate in halogen bonding, further enhancing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Amino-8-bromoquinoline dihydrochloride: Similar structure but with a dihydrochloride salt form.

    8-Bromoquinoline-3-carboxylic acid: Lacks the amino group, making it less versatile in certain reactions.

Uniqueness

2-Amino-8-bromoquinoline-3-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which provide a wide range of reactivity and potential for forming complex molecules. The bromine atom also adds to its versatility by allowing for further functionalization through substitution reactions.

Eigenschaften

Molekularformel

C10H7BrN2O2

Molekulargewicht

267.08 g/mol

IUPAC-Name

2-amino-8-bromoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H7BrN2O2/c11-7-3-1-2-5-4-6(10(14)15)9(12)13-8(5)7/h1-4H,(H2,12,13)(H,14,15)

InChI-Schlüssel

RQHKQLSKAZHWOO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=CC(=C(N=C2C(=C1)Br)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.